molecular formula C10H10 B1616003 2-Phenyl-1-methylenecyclopropane CAS No. 29817-09-2

2-Phenyl-1-methylenecyclopropane

Cat. No.: B1616003
CAS No.: 29817-09-2
M. Wt: 130.19 g/mol
InChI Key: UZXGMTRQCZEMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-methylenecyclopropane, also known as (2-Methylenecyclopropyl)benzene, is an organic compound with the molecular formula C₁₀H₁₀. It is characterized by a cyclopropane ring substituted with a phenyl group and a methylene group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-1-methylenecyclopropane can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with methylenecyclopropane. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of nickel or palladium catalysts to facilitate the addition polymerization of methylenecyclopropane derivatives. These methods are designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-methylenecyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into cyclopropyl derivatives.

    Substitution: It can participate in substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include α-methylene imines, cyclopropyl derivatives, and various substituted benzene compounds .

Scientific Research Applications

2-Phenyl-1-methylenecyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-methylenecyclopropane involves its ability to undergo ring-opening reactions. This process is often catalyzed by transition metals such as titanium or nickel. The ring strain in the cyclopropane ring makes it highly reactive, allowing for the formation of various intermediates that can further react to form more stable products .

Comparison with Similar Compounds

  • 1-Phenyl-2-methylenecyclopropane
  • 2-Methylenecyclopropylbenzene
  • 1-Methylene-2-phenylcyclopropane

Comparison: 2-Phenyl-1-methylenecyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. For instance, the presence of the phenyl group enhances its stability and influences its reactivity in substitution and addition reactions .

Properties

IUPAC Name

(2-methylidenecyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXGMTRQCZEMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952251
Record name (2-Methylidenecyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22664-13-7, 29817-09-2
Record name Benzene, (methylenecyclopropyl)-, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22664-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylene)-2-phenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029817092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methylidenecyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1-methylenecyclopropane
Reactant of Route 2
2-Phenyl-1-methylenecyclopropane
Reactant of Route 3
2-Phenyl-1-methylenecyclopropane
Reactant of Route 4
2-Phenyl-1-methylenecyclopropane
Reactant of Route 5
2-Phenyl-1-methylenecyclopropane
Reactant of Route 6
2-Phenyl-1-methylenecyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.